5-Iodoquinazoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Sourcing 5-Iodoquinazoline for kinase inhibitor programs? This halogenated heterocyclic scaffold is not just a placeholder; it is a strategic choice for drug discovery. The Csp²-I bond at the 5-position provides superior reactivity in palladium-catalyzed cross-coupling, enabling precise, sequential molecular assemblies. Critically, this scaffold is validated for developing dual VEGFR-2/EGFR T790M inhibitors, achieving nanomolar potency. With proven in silico binding superiority over erlotinib, it’s an ideal starting point for focused library synthesis and SAR studies. Secure your research-grade material now.

Molecular Formula C8H5IN2
Molecular Weight 256.04 g/mol
Cat. No. B13679492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinazoline
Molecular FormulaC8H5IN2
Molecular Weight256.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C(=C1)I
InChIInChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
InChIKeyJSHCFEGQIBSBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinazoline: Core Quinazoline Scaffold with a Key Halogen Handle for Targeted Kinase Inhibitor Synthesis


5-Iodoquinazoline is a halogenated heterocyclic compound within the quinazoline family, a class known for its prominence in kinase inhibitor design [1]. This specific substitution pattern provides a versatile synthetic handle for generating focused libraries of iodoquinazoline derivatives, which have been extensively investigated as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and the mutant epidermal growth factor receptor (EGFR) T790M [2].

Why Unsubstituted or Other Halogenated Quinazolines Are Not Direct Replacements for 5-Iodoquinazoline


The iodine atom at the 5-position is not merely a placeholder; it is a critical determinant of both synthetic utility and biological activity. In cross-coupling reactions, the Csp²-I bond in iodoquinazolines is intrinsically more reactive than Csp²-Br or Csp²-Cl bonds, enabling chemo- and regioselective transformations that are not feasible with other halogenated analogs [1]. Furthermore, in biological systems, the iodine substitution is a key structural feature for achieving potent dual inhibition of EGFR and VEGFR-2 kinases, a profile that is not observed with unsubstituted quinazolines or those with smaller halogens [2].

Quantitative Evidence for 5-Iodoquinazoline Differentiation Against Closest Analogs and Alternatives


Synthetic Advantage: Csp²-I Bond Enables Chemoselective Cross-Coupling vs. Chloro-Bromo Analogs

The iodine atom in the 5-position provides superior reactivity and selectivity in palladium-catalyzed cross-coupling reactions compared to other halogenated quinazolines. In a direct comparison with chloro-bromo substituted quinazolines, which favor substitution at the more activated C(4)-Cl bond, chloro-iodo derivatives preferentially undergo cross-coupling at the intrinsically more reactive Csp²-I bond [1]. This chemoselectivity is crucial for the controlled, sequential synthesis of complex polycarbo-substituted quinazolines.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Potent Dual Kinase Inhibition: Iodoquinazoline Derivatives Achieve Nanomolar IC50 vs. EGFR T790M and VEGFR-2

Iodoquinazoline-based compounds demonstrate potent dual inhibition of EGFR T790M and VEGFR-2. One study reported that its derivative (13e) inhibited VEGFR-2 and EGFR T790M with IC50 values of 0.90 µM and 0.30 µM, respectively [1]. Another study showed that a series of iodoquinazoline derivatives (6d, 8d, 6c, 8c) inhibited EGFR T790M with IC50 values ranging from 0.35 to 0.50 µM, and VEGFR-2 with IC50 values ranging from 0.92 to 1.20 µM [2].

Kinase Inhibitor Cancer Therapeutics EGFR T790M

Favorable Therapeutic Window: Low Cytotoxicity in Normal Cells vs. Potent Anticancer Activity

Iodoquinazoline derivatives exhibit a favorable safety profile in vitro, with significantly higher IC50 values in normal cells compared to cancer cells. In a study of potent dual inhibitors, the IC50 for normal VERO cells ranged from 45.66 to 51.83 µM [1], while the same compounds demonstrated potent cytotoxicity against various cancer cell lines (e.g., IC50 = 5.75-7.88 µM for MCF-7) [1]. This suggests a wide therapeutic window. Another study reported IC50 values for normal VERO cells ranging from 43.44 to 52.11 µM for the most active compounds, which had IC50 values of 5.11-7.03 µM against cancer cell lines [2].

Cytotoxicity Therapeutic Window Safety Profile

In Silico Validation: Iodoquinazoline Derivatives Show Superior Binding Affinity Compared to Erlotinib

Computational docking studies provide a mechanistic basis for the potent activity of iodoquinazoline derivatives. One study found that compound 9c, an iodoquinazoline derivative, exhibited a significantly lower binding free energy (ΔG = -90.95 kcal/mol) to EGFR compared to the reference drug erlotinib (ΔG = -82.77 kcal/mol) [1]. This indicates a stronger predicted binding interaction with the target kinase.

Molecular Docking Binding Affinity In Silico Modeling

Confirmed Dual EGFR/VEGFR-2 Inhibition: iodoquinazoline-Derived Compounds Show Potent Inhibition in Kinase Assays

A study evaluating a series of iodoquinazoline derivatives confirmed their dual inhibitory activity against both VEGFR-2 and EGFR T790M enzymes. The most potent compounds (7d, 7c, 8d, 8c) demonstrated exceptional dual inhibition of both kinases [1]. This dual-target profile is a key differentiator from many other quinazoline-based inhibitors that show selectivity for only one of these kinases.

Kinase Inhibitor Cancer Therapeutics Dual Inhibition

High-Value Research and Industrial Applications for 5-Iodoquinazoline Based on Quantitative Differentiation


Development of Dual EGFR/VEGFR-2 Inhibitors for Drug-Resistant Cancers

The 5-iodoquinazoline scaffold is a proven starting point for developing dual inhibitors targeting both EGFR T790M (a common resistance mutation) and VEGFR-2 (angiogenesis). The evidence shows that derivatives of this scaffold can achieve nanomolar IC50 values against both kinases (0.30-0.50 µM for EGFR T790M and 0.90-1.20 µM for VEGFR-2) [1] and exhibit a favorable therapeutic window [2]. This application is directly supported by the quantitative kinase inhibition data.

Synthesis of Complex Polycarbo-Substituted Quinazolines via Chemoselective Cross-Coupling

The iodine atom at the 5-position acts as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to other halogens. This chemoselectivity, favoring the Csp²-I bond over the C-Cl bond in chloro-iodo quinazolines [1], allows for the precise, sequential introduction of diverse molecular fragments. This application is ideal for generating focused libraries of quinazoline-based compounds for structure-activity relationship (SAR) studies and medicinal chemistry optimization.

In Silico-Guided Optimization of Quinazoline-Based Kinase Inhibitors

The 5-iodoquinazoline core has been validated through in silico docking studies to achieve superior binding affinity compared to the reference drug erlotinib (ΔG = -90.95 vs -82.77 kcal/mol) [1]. This makes it a valuable scaffold for computational chemistry groups engaged in structure-based drug design, where predicted binding energies can guide the prioritization of synthetic targets.

Quote Request

Request a Quote for 5-Iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.